1,4-Bis(triethoxysilyl)benzene (BTEB) finds extensive use as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) [, , , , , ]. PMOs are a class of ordered materials with a network of interconnected pores ranging from 2 to 50 nanometers. These materials exhibit unique properties like high surface area, tunable pore size and framework functionality, making them attractive for various applications in catalysis, separation, drug delivery, and sensing.
1,4-Bis(triethoxysilyl)benzene is a silicon-based organic compound characterized by its molecular formula C₁₈H₃₄O₆Si₂ and a molecular weight of 402.64 g/mol. This compound features two triethoxysilyl groups attached to a benzene ring at the para positions, which significantly enhances its reactivity and functional versatility in various chemical processes . It is known for its hydrolytic sensitivity, reacting slowly with moisture and water, which makes it useful in the formation of phenylene-bridged silica with ordered pore walls .
BTSEB does not have a direct biological role. However, its mechanism of action in material science applications involves hydrolysis and condensation reactions. Upon exposure to water, the ethoxy groups are converted to silanol groups, which can react with each other or with other functional groups to form crosslinked siloxane networks. These networks are responsible for the unique properties of the resulting hybrid materials [].
Several synthesis methods exist for 1,4-bis(triethoxysilyl)benzene:
1,4-Bis(triethoxysilyl)benzene has various applications across different fields:
Interaction studies involving 1,4-bis(triethoxysilyl)benzene primarily focus on its chemical reactivity with other compounds. Research indicates that it can effectively participate in cross-coupling reactions with various electrophiles under palladium catalysis . Additionally, studies on its sulfonated derivatives suggest potential interactions with protons, enhancing their conductivity in membrane applications .
1,4-Bis(triethoxysilyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
1,3-Bis(triethoxysilyl)benzene | Para-substituted benzene | Different substitution pattern affecting reactivity |
Triethoxysilane | Simple silane | Lacks aromaticity; primarily used as a coupling agent |
1,4-Bis(trimethoxysilyl)benzene | Similar structure | Uses methoxy groups instead of ethoxy; different solubility properties |
Phenyltriethoxysilane | Monosubstituted phenyl | Less complex than 1,4-bis(triethoxysilyl)benzene; used for surface modification |
The uniqueness of 1,4-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionality on a benzene ring which enhances its reactivity and application potential compared to simpler silanes or differently substituted compounds.